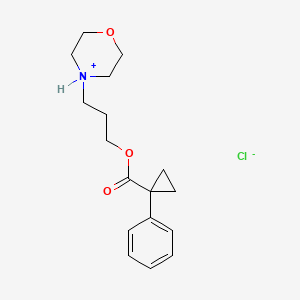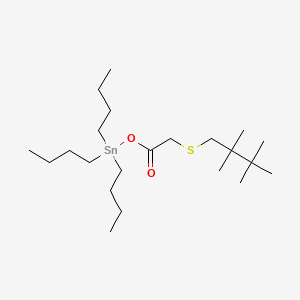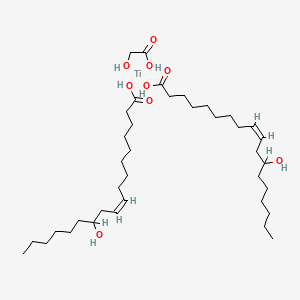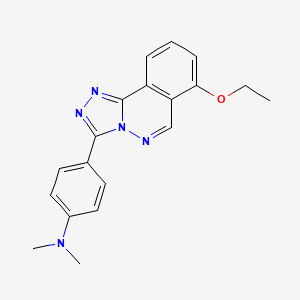
1,5-Diisocyanopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diisocyanopentane is an organic compound with the molecular formula C7H10N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a pentane backbone. This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diisocyanopentane can be synthesized by reacting 1,5-pentanediamine with phosgene in the gas phase. This reaction typically requires controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .
Industrial Production Methods
The industrial production of this compound follows a similar route, where 1,5-pentanediamine is reacted with phosgene. The process is carried out in specialized reactors designed to handle toxic gases and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diisocyanopentane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes.
Hydrolysis: The isocyanate groups can hydrolyze in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the polymerization to form polyurethanes.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Amines and Carbon Dioxide: Formed from the hydrolysis reaction.
Applications De Recherche Scientifique
1,5-Diisocyanopentane has several applications in scientific research, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biomaterials and tissue engineering scaffolds.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,5-Diisocyanopentane primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, such as hydroxyl groups in alcohols or amines. This reactivity is the basis for its use in forming polyurethanes and other polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate with a six-carbon backbone.
Toluene Diisocyanate: An aromatic diisocyanate used in similar applications.
Methylenediphenyl Diisocyanate: Another aromatic diisocyanate with different reactivity and applications.
Uniqueness
1,5-Diisocyanopentane is unique due to its specific chain length and the resulting properties of the polymers it forms. Its aliphatic nature provides different mechanical and chemical properties compared to aromatic diisocyanates, making it suitable for specific applications where flexibility and lower reactivity are desired .
Propriétés
Numéro CAS |
97850-58-3 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
1,5-diisocyanopentane |
InChI |
InChI=1S/C7H10N2/c1-8-6-4-3-5-7-9-2/h3-7H2 |
Clé InChI |
FNQAPWLAAGKPBO-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCCCC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


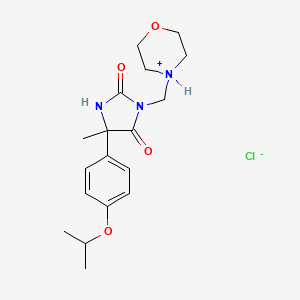
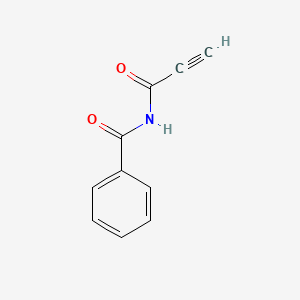

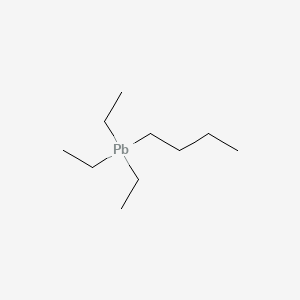
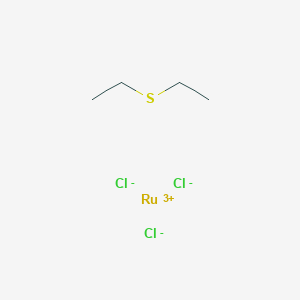
] ester](/img/structure/B13781787.png)
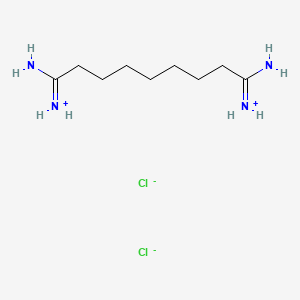
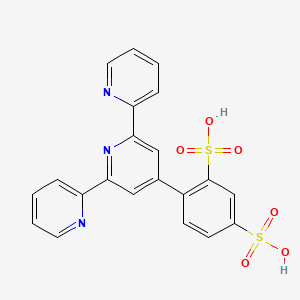
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
